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Compound of Interest

Methyl 4-amino-2,6-
Compound Name:
difluorobenzoate

Cat. No.: B071006

An In-depth Technical Guide to Methyl 4-amino-
2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and applications of Methyl 4-amino-2,6-difluorobenzoate, a key building block in
medicinal chemistry and materials science.

Molecular Structure and Chemical Formula

Methyl 4-amino-2,6-difluorobenzoate is a substituted aromatic compound. The core structure
consists of a benzene ring substituted with a methyl ester group, an amino group, and two
fluorine atoms. The fluorine atoms at positions 2 and 6 exert significant electronic and steric
effects, influencing the molecule's reactivity and physicochemical properties.

The molecular formula for Methyl 4-amino-2,6-difluorobenzoate is CsH7F2NO-2.[1][2] Its
IUPAC name is methyl 4-amino-2,6-difluorobenzoate. The Chemical Abstracts Service
(CAS) registry number for this compound is 191478-99-6.[1][2]

Table 1: Chemical Identifiers
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Identifier Value

Molecular Formula CsH7F2NO2

Molecular Weight 187.14 g/mol [1][2]

CAS Number 191478-99-6[1][2]

IUPAC Name methyl 4-amino-2,6-difluorobenzoate[1]
SMILES COC(=0)C1=C(C=C(C=C1F)N)F[1]

INChI=1S/C8H7F2NO2/c1-13-8(12)7-5(9)2-
4(11)3-6(7)10/h2-3H,11H2,1H3[1]

InChl

Physicochemical Properties

The physical and chemical properties of Methyl 4-amino-2,6-difluorobenzoate are
summarized in the table below. These properties are crucial for designing reaction conditions,
purification procedures, and formulation strategies.

Table 2: Physicochemical Data

Property Value

Physical State Solid

Color Off-white / light yellow
Purity >98%

Computed XLogP3 1.3

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Note: Some physical properties like melting and boiling points are not consistently reported in
publicly available literature and should be determined experimentally.
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Synthesis

A common synthetic route to Methyl 4-amino-2,6-difluorobenzoate involves the esterification
of the corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid.

Experimental Protocol: Esterification of 4-amino-2,6-
difluorobenzoic acid

A representative procedure for the synthesis of similar methyl esters involves the following
steps:

o Reaction Setup: 4-amino-2,6-difluorobenzoic acid is dissolved in an excess of methanol,
which serves as both the reactant and the solvent.

o Catalysis: A strong acid catalyst, such as sulfuric acid (H2SOa) or thionyl chloride (SOCI2), is
added dropwise to the cooled solution.

o Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours to
drive the esterification to completion. The progress of the reaction can be monitored by thin-
layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess
methanol is removed under reduced pressure.

 Purification: The residue is neutralized with a weak base, such as a saturated sodium
bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic
layers are combined, dried over an anhydrous drying agent (e.g., Na2SOa4 or MgSQOa4), and
the solvent is evaporated to yield the crude product. Further purification can be achieved by
column chromatography on silica gel.
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Synthetic Workflow for Methyl 4-amino-2,6-difluorobenzoate
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Spectroscopic Data

While specific experimental spectra for Methyl 4-amino-2,6-difluorobenzoate are not widely
published, the expected spectroscopic features can be predicted based on its structure.

¢ H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-
OCHs) and signals in the aromatic region corresponding to the protons on the benzene ring.
The coupling with the adjacent fluorine atoms will influence the multiplicity of the aromatic
protons.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the
ester, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine
will exhibit characteristic splitting (C-F coupling).

e FTIR: The infrared spectrum will display characteristic absorption bands for the N-H
stretching of the amino group, C-H stretching of the aromatic ring and the methyl group, the
C=0 stretching of the ester, and C-F stretching.

e Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound (187.14 g/mol ).

Applications in Research and Drug Development

Methyl 4-amino-2,6-difluorobenzoate is a valuable building block in the synthesis of more
complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine
atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of
drug candidates.

The amino group provides a reactive handle for various chemical transformations, such as
amide bond formation, diazotization, and N-alkylation, allowing for the introduction of diverse
functional groups and the construction of larger molecular scaffolds. This compound and its
derivatives are of interest in the development of:

o Protein Degraders: It is listed as a building block for protein degraders, a novel class of
therapeutics.[2]
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» Kinase Inhibitors: Fluorinated aromatic compounds are frequently incorporated into the
structure of kinase inhibitors for the treatment of cancer and inflammatory diseases.

o Agrochemicals: The unique properties imparted by fluorine are also beneficial in the design
of modern pesticides and herbicides.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, Methyl 4-amino-2,6-difluorobenzoate is classified with the following hazards:

Acute Toxicity (Oral, Dermal, Inhalation): May be toxic if swallowed, in contact with skin, or if
inhaled.[1]

Skin Irritation: Causes skin irritation.[1]

Eye Irritation: Causes serious eye irritation.[1]

Respiratory Irritation: May cause respiratory irritation.[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For
detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b071006#methyl-4-amino-2-6-difluorobenzoate-
molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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